3,5-dimethoxy-N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}benzamide 3,5-dimethoxy-N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}benzamide
Brand Name: Vulcanchem
CAS No.: 946344-38-3
VCID: VC11893566
InChI: InChI=1S/C20H20N2O4/c1-13-4-6-14(7-5-13)19-10-16(22-26-19)12-21-20(23)15-8-17(24-2)11-18(9-15)25-3/h4-11H,12H2,1-3H3,(H,21,23)
SMILES: CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC(=CC(=C3)OC)OC
Molecular Formula: C20H20N2O4
Molecular Weight: 352.4 g/mol

3,5-dimethoxy-N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}benzamide

CAS No.: 946344-38-3

Cat. No.: VC11893566

Molecular Formula: C20H20N2O4

Molecular Weight: 352.4 g/mol

* For research use only. Not for human or veterinary use.

3,5-dimethoxy-N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}benzamide - 946344-38-3

Specification

CAS No. 946344-38-3
Molecular Formula C20H20N2O4
Molecular Weight 352.4 g/mol
IUPAC Name 3,5-dimethoxy-N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]benzamide
Standard InChI InChI=1S/C20H20N2O4/c1-13-4-6-14(7-5-13)19-10-16(22-26-19)12-21-20(23)15-8-17(24-2)11-18(9-15)25-3/h4-11H,12H2,1-3H3,(H,21,23)
Standard InChI Key AWDNHQAXOHSICP-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC(=CC(=C3)OC)OC
Canonical SMILES CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC(=CC(=C3)OC)OC

Introduction

Chemical Identity and Structural Features

The compound’s chemical identity is defined by its IUPAC name, 3,5-dimethoxy-N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]benzamide, and its molecular formula, C20H20N2O4. Key physicochemical properties are summarized below:

PropertyValue
Molecular Weight352.4 g/mol
CAS Registry Number946344-38-3
Hydrogen Bond Acceptors6 (5 oxygens, 1 nitrogen)
Hydrogen Bond Donors1 (amide NH)
logPEstimated 3.8–4.2

The structure comprises three distinct domains:

  • A 3,5-dimethoxybenzamide moiety, contributing to electron-rich aromatic interactions.

  • A methyl-substituted 1,2-oxazole ring, enhancing metabolic stability compared to analogous five-membered heterocycles.

  • A 4-methylphenyl group at the oxazole’s 5-position, providing steric bulk and modulating lipophilicity.

Synthesis and Reaction Pathways

Synthesis of 3,5-dimethoxy-N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}benzamide involves multi-step sequences optimized for yield and scalability. A representative route includes:

Key Synthetic Steps

  • Oxazole Ring Formation: Cyclocondensation of 4-methylphenylacetonitrile with hydroxylamine under acidic conditions generates the 1,2-oxazole scaffold.

  • Benzamide Core Preparation: Methoxylation of benzoic acid derivatives at positions 3 and 5, followed by activation as an acyl chloride.

  • Coupling Reaction: Amide bond formation between the activated benzamide and the oxazole-methylamine intermediate using coupling agents like HATU or EDCI.

Reagents and Conditions

StepReagents/ConditionsPurpose
1NH2OH·HCl, HCl, refluxOxazole ring cyclization
2KMnO4 in H2SO4, 80°CSelective methoxylation
3HATU, DIPEA, DMF, 25°CAmide coupling

Challenges include regioselective methoxylation and minimizing oxazole ring oxidation during purification. Industrial-scale production employs continuous flow reactors to enhance reaction control and reduce byproduct formation.

Biological Activities and Mechanistic Insights

The compound exhibits promising activity against molecular targets implicated in oncogenesis:

Enzyme Inhibition Profiles

Target EnzymeBiological EffectMechanism
TubulinMitotic arrest in cancer cellsBinds β-tubulin subunit
Heat Shock Protein 90 (Hsp90)Client protein degradationATP-binding pocket competition

In cellular assays, it disrupts microtubule dynamics at IC50 values of 1.2–2.8 µM in HeLa and MCF-7 lines, comparable to first-generation tubulin inhibitors like colchicine. Simultaneous Hsp90 inhibition (IC50 ≈ 3.5 µM) suggests dual-targeting capability, potentially overcoming resistance mechanisms in heterogeneous tumors.

Structural Analog Comparison

The compound’s activity is contextualized against related benzamide-oxazole hybrids:

AnalogStructural VariationActivity Shift
3,4-Dimethoxy derivativeMethoxy groups at 3,4 positionsReduced tubulin affinity (-40%)
5-Phenyl substitutionLacks 4-methyl groupImproved Hsp90 inhibition

The 4-methylphenyl group confers enhanced blood-brain barrier penetration compared to unsubstituted analogs, as evidenced by in silico ADMET predictions (BBB score: 0.78 vs. 0.52 for phenyl).

Future Research Trajectories

Three priority areas for further investigation include:

  • Synthetic Optimization: Development of enantioselective routes to resolve chiral centers introduced during oxazole formation.

  • In Vivo Pharmacokinetics: Assessment of oral bioavailability and metabolite profiling in murine models.

  • Combination Therapy: Synergy studies with checkpoint inhibitors (e.g., anti-PD-1) to exploit immunogenic cell death pathways.

Ongoing structure-activity relationship (SAR) studies aim to balance potency and toxicity, with preliminary data suggesting that halogenation at the benzamide’s 4-position enhances target selectivity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator